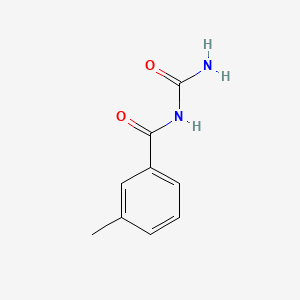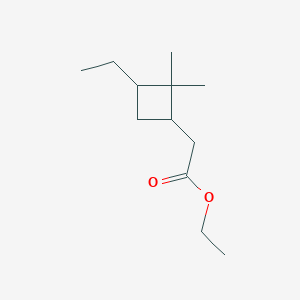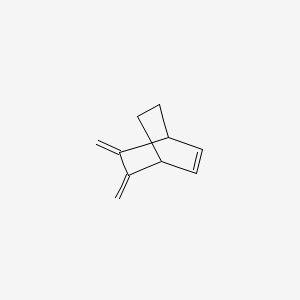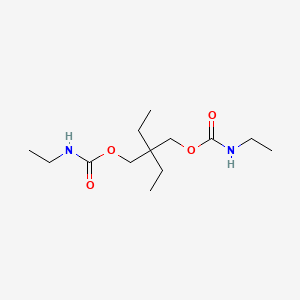
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is an organic compound with the molecular formula C₁₁H₂₂N₂O₄ It is a derivative of 2,2-diethyl-1,3-propanediol, where both hydroxyl groups are replaced by ethylcarbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) typically involves the reaction of 2,2-diethyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate groups. The reaction can be represented as follows:
C7H16O2+2C3H5NO→C11H22N2O4
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Oxidative reactions can lead to the formation of corresponding carbonyl compounds.
Substitution: The ethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products
Hydrolysis: 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) involves its interaction with specific molecular targets. The ethylcarbamate groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethyl-1,3-propanediol: The parent compound with hydroxyl groups instead of ethylcarbamate groups.
2,2-Dimethyl-1,3-propanediol: A similar compound with methyl groups instead of ethyl groups.
2,2-Diethylpropane-1,3-diol: Another derivative with different functional groups.
Uniqueness
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is unique due to the presence of ethylcarbamate groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.
Conclusion
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in biological and medicinal research.
Propriétés
Numéro CAS |
25648-87-7 |
|---|---|
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
[2-ethyl-2-(ethylcarbamoyloxymethyl)butyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-18-11(16)14-7-3)10-19-12(17)15-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
Clé InChI |
ZEAMUSTYAYFLDF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COC(=O)NCC)COC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
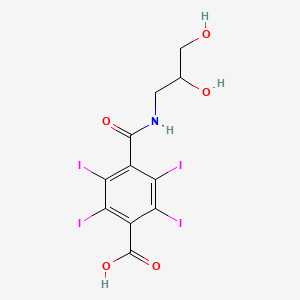
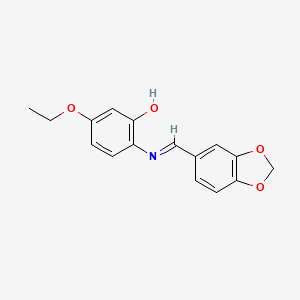
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
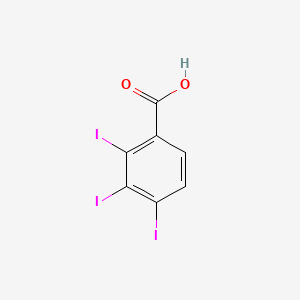

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)

